

Application Notes & Protocols for [18F]p-MPPF PET Imaging

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Compound of Interest		
Compound Name:	p-MPPF dihydrochloride	
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Introduction

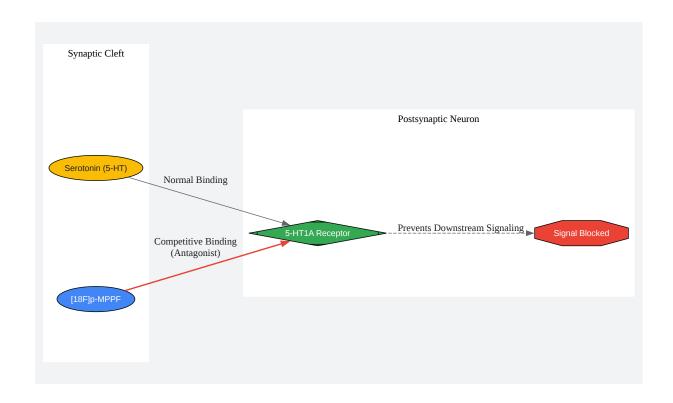
4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, commonly known as [18F]p-MPPF, is a selective antagonist radioligand used for the in vivo imaging of serotonin 5-HT1A receptors with Positron Emission Tomography (PET).[1][2] The 5-HT1A receptor is a key target in neuroscience research and drug development, as it is implicated in the pathophysiology of numerous psychiatric and neurological disorders, including depression, anxiety, and epilepsy.[2] PET imaging with [18F]p-MPPF allows for the non-invasive quantification and localization of 5-HT1A receptors in the living brain, providing valuable insights for both preclinical and clinical studies.[2][3] Its longer half-life compared to carbon-11 labeled ligands offers logistical advantages in clinical research.[4]

These application notes provide detailed protocols for the radiosynthesis, quality control, and application of [18F]p-MPPF in preclinical and clinical PET imaging studies.

Mechanism of Action: 5-HT1A Receptor Binding

[18F]p-MPPF acts as a selective antagonist, binding with high affinity to 5-HT1A receptors. These receptors are densely expressed in brain regions such as the hippocampus, cerebral cortex, and raphe nuclei.[4][5] The PET signal generated by [18F]p-MPPF is proportional to the density of these receptors in specific brain regions. The cerebellum is often used as a reference region due to its low density of 5-HT1A receptors, allowing for the calculation of specific binding.[6][7]





Caption: [18F]p-MPPF competes with serotonin to bind to 5-HT1A receptors.

Protocol 1: Radiosynthesis and Quality Control of [18F]p-MPPF

This protocol describes the synthesis of no-carrier-added [18F]p-MPPF via nucleophilic substitution.

A. Materials and Equipment

Nitro precursor (4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-nitrobenzamido]ethylpiperazine)



- Kryptofix 2.2.2. (K2.2.2.)
- Potassium carbonate (K2CO3)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Automated radiosynthesis unit or microwave reactor
- Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
- Sep-Pak C18 cartridge
- Sterile water for injection
- Ethanol
- Radio-TLC or Radio-HPLC for quality control
- B. Synthesis Procedure
- [18F]Fluoride Production: Produce [18F]fluoride ion via the 18O(p,n)18F nuclear reaction in a cyclotron.
- Elution: Trap the [18F]fluoride on an anion exchange cartridge and elute with a solution of K2.2.2. and K2CO3 in acetonitrile/water.
- Azeotropic Drying: Dry the K[18F]/K2.2.2. complex by heating under a stream of nitrogen.
- Nucleophilic Substitution: Add the nitro precursor dissolved in anhydrous DMSO to the dried complex. Heat the reaction mixture. Common conditions include 140-150°C for 20 minutes in an oil bath or 3 minutes at 500W in a microwave reactor.[3][6][8]
- Purification: Purify the crude reaction mixture using semi-preparative HPLC to separate [18F]p-MPPF from the unreacted nitro precursor and other impurities.[6]
- Formulation: Collect the HPLC fraction containing [18F]p-MPPF. Remove the organic solvent by rotary evaporation. Reformulate the final product in a sterile solution, typically





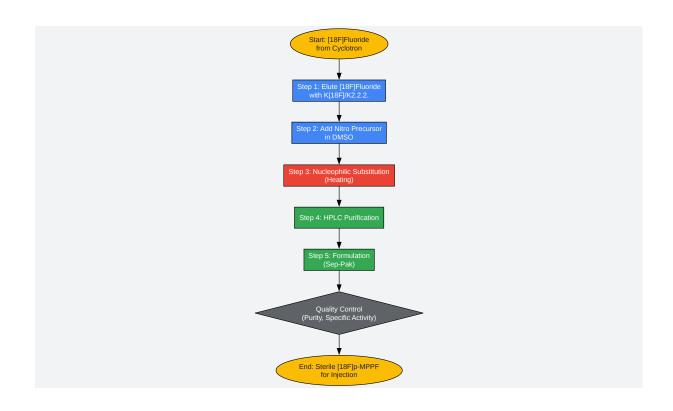


ethanol/saline, by passing it through a Sep-Pak C18 cartridge followed by a sterile filter.[6]

C. Quality Control

- Radiochemical Purity: Determine using analytical radio-HPLC or radio-TLC. Purity should be >95%.[9]
- Specific Activity: Measure the amount of radioactivity and the mass of the compound. Typical specific activities range from 1-5 Ci/μmol (37-185 GBq/μmol).[3][6][9]
- Residual Solvents: Analyze using gas chromatography to ensure levels are below USP limits.
- Sterility and Endotoxin Testing: Perform standard tests to ensure the product is safe for injection.





Caption: Workflow for the radiosynthesis and quality control of [18F]p-MPPF.

Protocol 2: Preclinical PET Imaging in Rodents

This protocol outlines a typical procedure for performing [18F]p-MPPF PET imaging in rats.

A. Animal Preparation

• Fasting: Fast animals for 4-6 hours before the scan to ensure consistent metabolic state, but allow access to water.

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- Anesthesia: Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen. Monitor vital signs throughout the procedure.
- Catheterization: Place a catheter in the lateral tail vein for intravenous injection of the radiotracer.

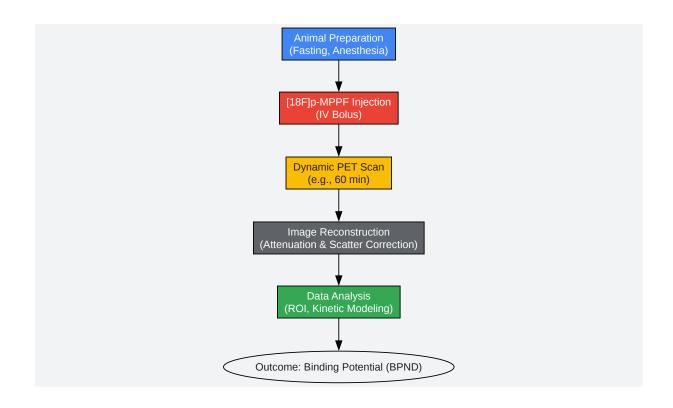
B. Image Acquisition

- Positioning: Secure the anesthetized animal on the scanner bed. A transmission scan (e.g., using a 57Co point source) may be performed for attenuation correction.[9]
- Radiotracer Injection: Administer a bolus injection of [18F]p-MPPF via the tail vein catheter. A
 typical injected dose for a rat is 25-30 MBq.[9]
- Dynamic PET Scan: Begin list-mode data acquisition immediately after injection. A typical dynamic scan lasts for 60 minutes and is reconstructed into multiple time frames (e.g., 5 × 60 s, 3 × 300 s, 3 × 600 s).[9]

C. Image Reconstruction and Analysis

- Reconstruction: Correct the acquired data for attenuation, scatter, and decay. Reconstruct
 the dynamic frames using an appropriate algorithm (e.g., Ordered-Subset-ExpectationMaximization, OSEM).[9]
- Region of Interest (ROI) Analysis: Co-register the PET images with a corresponding anatomical MRI or a standard brain atlas. Draw ROIs on brain regions known to have high 5-HT1A receptor density (e.g., hippocampus, frontal cortex) and a reference region (cerebellum).[9]
- Quantification: Generate time-activity curves (TACs) for each ROI. Calculate the non-displaceable binding potential (BPND) using a kinetic model, such as the Simplified Reference Tissue Model (SRTM), with the cerebellum as the input function.[5][9]





Caption: Experimental workflow for preclinical [18F]p-MPPF PET imaging.

Protocol 3: Clinical PET Imaging in Humans

This protocol provides a general framework for human [18F]p-MPPF PET studies. All procedures must be approved by an institutional review board (IRB) and conducted under appropriate medical supervision.

A. Participant Preparation

• Informed Consent: Obtain written informed consent from all participants.

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- Fasting: Participants should fast for at least 4-6 hours prior to the scan.
- Medical History: Obtain a thorough medical history, including any medications that may interfere with the serotonergic system.
- Catheterization: Place an intravenous catheter for radiotracer injection. For studies requiring an arterial input function, an arterial line is also placed.

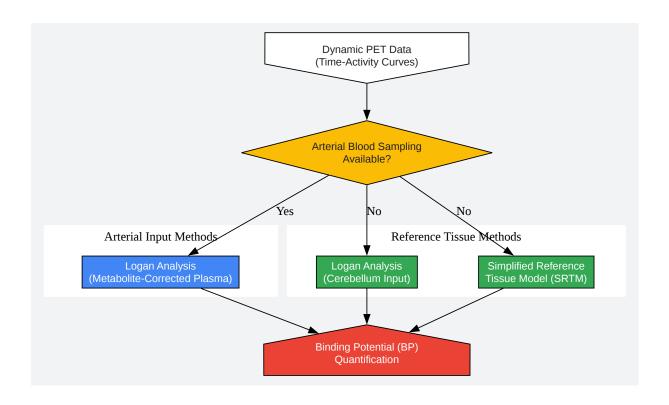
B. Image Acquisition

- Positioning: Position the participant comfortably in the PET scanner with their head immobilized to minimize motion artifacts.
- Radiotracer Injection: Administer an intravenous bolus of [18F]p-MPPF. A typical injected dose is 150-250 MBq (approximately 4-7 mCi).[4]
- Dynamic PET Scan: Acquire dynamic PET data for 60-90 minutes post-injection.[4] An anatomical MRI is typically acquired for co-registration and ROI definition.

C. Image Reconstruction and Analysis

- Reconstruction: Reconstruct dynamic images with corrections for attenuation, scatter, decay, and patient motion.
- ROI Definition: Co-register PET images to the individual's MRI. Delineate ROIs on the MRI for key brain structures.
- Quantification: Several methods can be used for quantification. While methods using a
 metabolite-corrected arterial input function are considered the gold standard, studies have
 shown that simpler methods provide highly correlated results.[10]
 - Simplified Reference Tissue Model (SRTM): Uses the cerebellum as a reference region to directly estimate BPND without the need for arterial blood sampling.[5][10]
 - Logan Graphical Analysis: Can be applied with either an arterial input or a reference tissue input. The Logan analysis using cerebellar input shows a very high correlation with the arterial plasma input method.[10]





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